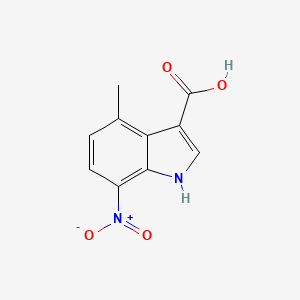
4-Methyl-7-nitro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 4-Methyl-1H-indole-3-carboxylic acid. This can be achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acid catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-Methyl-7-amino-1H-indole-3-carboxylic acid.
Substitution: Esters of this compound.
Oxidation: 4-Carboxy-7-nitro-1H-indole-3-carboxylic acid.
Scientific Research Applications
4-Methyl-7-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-Methyl-7-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring system can also interact with biological receptors, influencing various signaling pathways .
Comparison with Similar Compounds
4-Methyl-1H-indole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1H-indole-3-carboxylic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
4-Methyl-7-amino-1H-indole-3-carboxylic acid: The amino group can participate in different types of chemical reactions compared to the nitro group
Uniqueness: 4-Methyl-7-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-methyl-7-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-7(12(15)16)9-8(5)6(4-11-9)10(13)14/h2-4,11H,1H3,(H,13,14) |
InChI Key |
DDEKUGAZRFDDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















